molecular formula C11H10F2O4 B8372889 3,5-Difluoro-4-formylphenyl isopropyl carbonate

3,5-Difluoro-4-formylphenyl isopropyl carbonate

Cat. No. B8372889
M. Wt: 244.19 g/mol
InChI Key: CNSCIISHRWAKCE-UHFFFAOYSA-N
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Patent
US08822435B2

Procedure details

To a 250 mL dry round bottom flask were added 2,6-difluoro-4-hydroxybenzaldehyde (4.80 g, 30.4 mmol), anhydrous CH2Cl2 (30 mL) and pyridine (3.0 mL, 36.5 mmol). The mixture was stirred in an ice-water bath, then a solution of isopropyl chloroformate in toluene (1.0 M, 33.4 mL) was added. After stirring at 0° C. for 2 hours, the mixture was stirred at room temperature overnight. Water (80 mL) was added to the reaction mixture. The CH2Cl2 layer was separated, and the aqueous layer was extracted continually with CH2Cl2 (80 mL×3). The combined CH2Cl2 solution was dried over Na2SO4. After removal of the solvent, the residue was purified with a silica gel chromatography (heptane/ethyl acetate, gradient eluting) to give 3,5-difluoro-4-formylphenyl isopropyl carbonate (6.20 g) as a colorless oil. Yield: 84%. 1H NMR (CDCl3, 300 MHz): δ=10.30 (s, 1H), 7.02-6.96 (m, 2H), 5.03 (seventet, J=6.3 Hz, 1H), 1.43 (d, J=6.3 Hz, 6H). 13C NMR (CDCl3, 75.5 MHz): δ=183.3, 163.6 (dd, J=262.5, 7.92 Hz), 156.3 (t, J=15.2 Hz), 151.1, 111.9 (t, J=11.5 Hz), 106.0 (dd, J=25.1, 3.62 Hz), 74.5, 21.5. 19F NMR (CDCl3, 282.3 MHz): δ=−113.0 (d, J=9.0 Hz).
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
33.4 mL
Type
solvent
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[C:8]([OH:10])[CH:7]=[C:6]([F:11])[C:3]=1[CH:4]=[O:5].C(Cl)Cl.N1C=CC=CC=1.Cl[C:22]([O:24][CH:25]([CH3:27])[CH3:26])=[O:23]>C1(C)C=CC=CC=1.O>[C:22](=[O:23])([O:24][CH:25]([CH3:27])[CH3:26])[O:10][C:8]1[CH:9]=[C:2]([F:1])[C:3]([CH:4]=[O:5])=[C:6]([F:11])[CH:7]=1

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
FC1=C(C=O)C(=CC(=C1)O)F
Name
Quantity
30 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
3 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OC(C)C
Name
Quantity
33.4 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred in an ice-water bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 250 mL dry round bottom flask
STIRRING
Type
STIRRING
Details
After stirring at 0° C. for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The CH2Cl2 layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted continually with CH2Cl2 (80 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined CH2Cl2 solution was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
CUSTOM
Type
CUSTOM
Details
the residue was purified with a silica gel chromatography (heptane/ethyl acetate, gradient eluting)

Outcomes

Product
Name
Type
product
Smiles
C(OC1=CC(=C(C(=C1)F)C=O)F)(OC(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.